Dimethylmalononitril

Übersicht

Beschreibung

Dimethylmalononitrile (DMN) is an organic compound with the chemical formula C3H6N2. It is a colorless liquid with a pungent odor. DMN is a versatile compound with a wide range of applications in organic synthesis and as a reagent in organic chemistry. It is also used in the production of pharmaceuticals and other specialty chemicals. DMN has been studied extensively in the laboratory, and its properties and uses are well-known.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

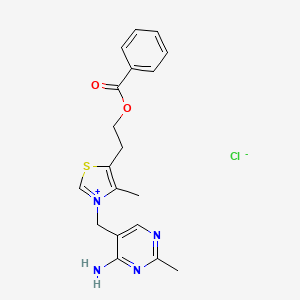

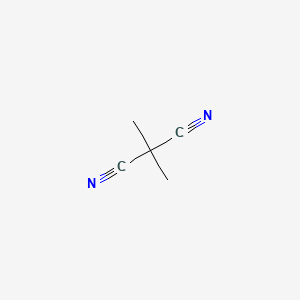

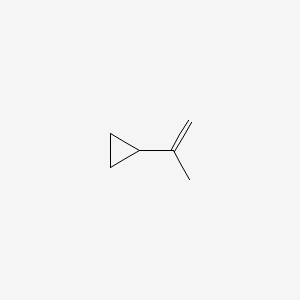

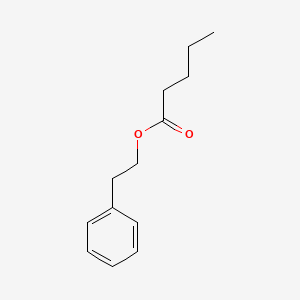

Dimethylmalononitril hat sich als Reagenz und Katalysator in der organischen Synthese bewährt, insbesondere bei der Herstellung von Spezialchemikalien {svg_1}. Seine vielseitige Natur hat zu umfassenden Untersuchungen in biochemischen und physiologischen Studien im Labor geführt {svg_2}.

Herstellung von Spezialchemikalien

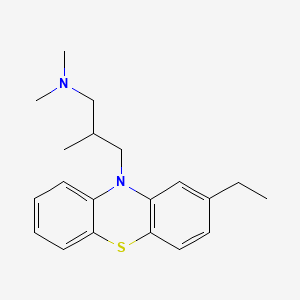

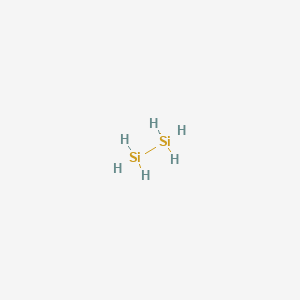

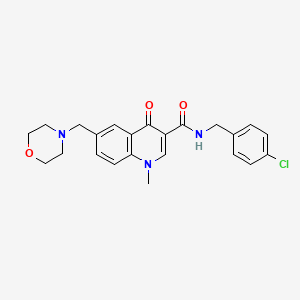

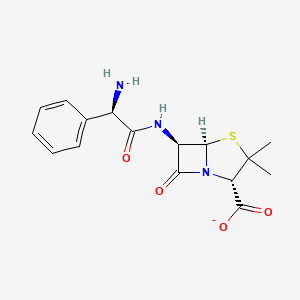

Die Verbindung wird bei der Herstellung von Spezialchemikalien verwendet {svg_3}. Es wird angenommen, dass sein Wirkmechanismus die Bildung eines Carbokation-Zwischenprodukts beinhaltet, das anschließend von einem Nukleophil angegriffen wird {svg_4}.

Biochemische und physiologische Studien

This compound wird in biochemischen und physiologischen Studien im Labor umfangreich eingesetzt {svg_5}. Es zeigt eine Vielzahl von Anwendungen im Bereich der organischen Chemie und dient als wertvolles Reagenz {svg_6}.

Synthese von heterocyclischen Motiven

Malononitril-Dimer, eine verwandte Verbindung, wurde umfassend bei der diversitätsorientierten Synthese verschiedener heterocyclischer Motive, Bis-heterocyclischer Verbindungen, kondensierter Heterocyclen-Derivate, bicyclischer verbrückter heterocyclischer Gerüste und stark substituierter carbocyclischer Verbindungen eingesetzt {svg_7}.

Pharmazeutische und medizinische Anwendungen

Malononitril-Dimer wurde hauptsächlich im Bereich der pharmazeutischen und medizinischen Anwendungen eingesetzt, z. B. bei Nootropika, die die Funktion des Nervenwachstumsfaktors nachahmen und das Nervenwachstum in Verbindung mit Gewebs- und Zellregeneration fördern {svg_8}.

Synthese von farbigen Verbindungen

Aufgrund des Vorhandenseins von drei CN-Funktionsgruppen als starken Elektronenakzeptorgruppen, einem Amin- und einem α, β-ungesättigten Alkenanteil sowie einer CH-Säure-Stelle in dieser Verbindung, wird Malononitril-Dimer als multifunktionelles Reagenz mit großer Flexibilität und hoher Reaktivität eingestuft {svg_9}. Daher ist Malononitril-Dimer ein wirksames und häufig verwendetes Reagenz bei der Synthese von farbigen Verbindungen {svg_10}.

Synthese von Nitril-tragenden quartären Zentren

This compound wurde bei der Synthese von Nitril-tragenden quartären Zentren durch eine gleichgewichtsgesteuerte Transnitrilierung und Anionen-Relay-Strategie eingesetzt {svg_11}.

Moleküldesigner von thermisch aktivierten verzögerten Fluoreszenz-Emittern

This compound wurde beim molekularen Design von thermisch aktivierten verzögerten Fluoreszenz-Emittern für schmalbandige orange-rote OLEDs eingesetzt, die durch eine Cyan-Funktionalisierungsstrategie verstärkt wurden {svg_12}.

Safety and Hazards

DMMN is highly flammable and toxic by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Relevant Papers There are several papers that discuss the use and properties of DMMN. For instance, one paper discusses the development of a transnitrilation from DMMN to aryl Grignard or lithium reagents . Another paper discusses a rhodium-catalyzed aromatic C–H bond direct cyanation with DMMN .

Wirkmechanismus

Target of Action

Dimethylmalononitrile is an organic compound that serves as a valuable reagent in the realm of organic chemistry . The primary targets of Dimethylmalononitrile are the carbocation intermediates generated during various chemical reactions .

Mode of Action

The action of Dimethylmalononitrile is thought to involve the generation of a carbocation intermediate, which is subsequently targeted by a nucleophile . This fundamental reaction mechanism is believed to underlie the broad spectrum of applications observed for Dimethylmalononitrile .

Biochemical Pathways

Its versatile nature has led to its extensive investigation in biochemical and physiological studies within laboratory settings .

Pharmacokinetics

The physicochemical properties of the drug, human behavior (eg, food and drug intake), and genetics can affect these properties .

Result of Action

The result of Dimethylmalononitrile’s action is the facilitation of various chemical reactions, particularly in the production of specialty chemicals . It’s used as both a reagent and a catalyst in organic synthesis .

Biochemische Analyse

Biochemical Properties

Dimethylmalononitrile plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions involves the generation of a carbocation intermediate, which is subsequently targeted by a nucleophile . This reaction mechanism underlies the broad spectrum of applications observed for dimethylmalononitrile. Additionally, dimethylmalononitrile has been studied for its potential interactions with enzymes involved in nitrile metabolism, although specific enzymes and proteins have not been extensively documented in the literature .

Cellular Effects

Dimethylmalononitrile influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, dimethylmalononitrile can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it may impact cellular metabolism by altering the flux of metabolic pathways involving nitrile compounds . These effects can vary depending on the concentration and exposure time of dimethylmalononitrile.

Molecular Mechanism

The molecular mechanism of dimethylmalononitrile involves its ability to form a carbocation intermediate, which can then interact with various biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction . Dimethylmalononitrile has also been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical properties and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethylmalononitrile can change over time. The compound’s stability and degradation are important factors to consider. Dimethylmalononitrile is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity after prolonged exposure to dimethylmalononitrile .

Dosage Effects in Animal Models

The effects of dimethylmalononitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Threshold effects have been observed, where a certain concentration of dimethylmalononitrile is required to elicit a measurable response. Toxic or adverse effects, such as cell death and tissue damage, have been reported at high doses .

Metabolic Pathways

Dimethylmalononitrile is involved in several metabolic pathways, particularly those related to nitrile metabolism. It interacts with enzymes and cofactors that facilitate the conversion of nitrile compounds into other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways involving dimethylmalononitrile is essential for elucidating its biochemical properties and cellular effects .

Transport and Distribution

The transport and distribution of dimethylmalononitrile within cells and tissues are influenced by various factors, including transporters and binding proteins. Dimethylmalononitrile can be transported across cell membranes via specific transporters, and it may bind to proteins that facilitate its distribution within the cell . These interactions can affect the localization and accumulation of dimethylmalononitrile, which in turn can influence its activity and function.

Subcellular Localization

Dimethylmalononitrile is localized to specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct dimethylmalononitrile to particular organelles, such as the mitochondria or the endoplasmic reticulum . The subcellular localization of dimethylmalononitrile is crucial for understanding its role in cellular processes and its overall biochemical properties.

Eigenschaften

IUPAC Name |

2,2-dimethylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5(2,3-6)4-7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMJJXWXMZYZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223456 | |

| Record name | Propanedinitrile, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7321-55-3 | |

| Record name | 2,2-Dimethylpropanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7321-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylmalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLMALONONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLMALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKA7D8BU8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol](/img/structure/B1205500.png)

![N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-oxolanecarboxamide](/img/structure/B1205503.png)

![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1205506.png)

![2-{5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}phenol](/img/structure/B1205508.png)